PJ34 Hydrochloride: An In-depth Technical Guide for Researchers
PJ34 Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of PJ34 hydrochloride, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This document is intended to serve as a valuable resource for researchers in the fields of oncology, neurobiology, and drug development.
Chemical Structure and Properties
PJ34 hydrochloride is a phenanthridinone derivative that acts as a highly potent inhibitor of PARP enzymes, particularly PARP-1 and PARP-2. Its chemical structure is characterized by a tricyclic phenanthridinone core with a dimethylaminoacetamide side chain. The hydrochloride salt form enhances its solubility in aqueous solutions.
Chemical Structure:
Image Source: PubChem CID 16760621[1]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride | [1] |
| Molecular Formula | C17H18ClN3O2 | [1] |
| Molecular Weight | 331.8 g/mol | [1] |
| CAS Number | 344458-15-7 | [1] |
| Synonyms | PJ-34 HCl, PJ 34 Hydrochloride | [1] |
| Solubility | Soluble in water and DMSO | [2] |
| Appearance | Solid | |
| Purity | >98% (commercially available) |
Biological Properties
| Property | Value | Reference |
| Target(s) | PARP-1, PARP-2 | [2][3] |
| IC50 (PARP-1) | 110 nM | [2][3][4] |
| IC50 (PARP-2) | 86 nM | [2][3][4] |
| EC50 (PARP inhibition) | 20 nM | [5][6] |
Mechanism of Action and Signaling Pathways
PJ34 exerts its biological effects primarily through the inhibition of PARP enzymes. PARP-1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism for single-strand breaks (SSBs).
PARP-1 Mediated DNA Repair
In response to DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process. Inhibition of PARP-1 by PJ34 prevents the formation of PAR chains, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which are lethal to cancer cells deficient in homologous recombination repair (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.
Caption: PARP-1 mediated DNA repair pathway and its inhibition by PJ34.
Parthanatos: PARP-1 Mediated Cell Death
Under conditions of severe DNA damage, hyperactivation of PARP-1 can lead to a form of programmed cell death called parthanatos. This process is distinct from apoptosis and is characterized by the massive synthesis of PAR, leading to NAD+ and ATP depletion. The accumulation of PAR also triggers the release of apoptosis-inducing factor (AIF) from the mitochondria, which then translocates to the nucleus and induces large-scale DNA fragmentation. PJ34, by inhibiting PARP-1, can prevent this cascade of events and protect cells from parthanatos-induced death, a mechanism relevant in conditions like cerebral ischemia.[7][8][9][10][11]
Caption: The parthanatos signaling pathway and its modulation by PJ34.
Experimental Protocols
This section provides detailed methodologies for key experiments involving PJ34 hydrochloride.
In Vitro PARP Inhibition Assay
This protocol describes a method to determine the inhibitory activity of PJ34 on purified PARP enzymes.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
[3H]-NAD+
-
PJ34 hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP enzyme.
-
Add varying concentrations of PJ34 hydrochloride to the reaction mixture.
-
Initiate the reaction by adding [3H]-NAD+.
-
Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the protein and PAR polymers.
-
Collect the precipitate on a filter plate and wash with TCA to remove unincorporated [3H]-NAD+.
-
Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PARP inhibition for each PJ34 concentration and determine the IC50 value.[2]
Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to assess the effect of PJ34 on the viability of cancer cell lines, such as HepG2.
Materials:
-
HepG2 cells (or other cell line of interest)
-
Complete cell culture medium
-
PJ34 hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of PJ34 hydrochloride and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[12][13][14][15]
In Vivo Mouse Model of Cerebral Ischemia
This protocol describes the administration of PJ34 in a mouse model of transient focal cerebral ischemia.
Materials:
-
Male Swiss mice (or other appropriate strain)
-
Anesthetic (e.g., ketamine and xylazine)
-
PJ34 hydrochloride
-
Sterile saline (0.9% NaCl)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
Procedure:
-
Anesthetize the mice according to an approved protocol.
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 1 hour).
-
Prepare a solution of PJ34 hydrochloride in sterile saline.
-
Administer PJ34 via intraperitoneal (i.p.) injection at the desired dose (e.g., 1.25, 12.5, or 25 mg/kg). A typical dosing regimen involves an initial injection 15 minutes before ischemia and a second injection 4 hours after the onset of ischemia.[16]
-
After the designated reperfusion period (e.g., 24 hours), euthanize the animals and harvest the brains.
-
Assess the infarct volume and neurological deficits.[16][17][18][19]
Caption: Experimental workflow for the in vivo mouse model of cerebral ischemia.
Conclusion
PJ34 hydrochloride is a powerful research tool for investigating the roles of PARP enzymes in various physiological and pathological processes. Its high potency and well-characterized mechanisms of action make it an invaluable compound for studies in DNA repair, cell death, oncology, and neuroprotection. This technical guide provides a solid foundation for researchers to design and execute experiments utilizing PJ34, ultimately contributing to the advancement of these critical research areas.
References
- 1. PJ-34 hydrochloride | C17H18ClN3O2 | CID 16760621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. static.igem.wiki [static.igem.wiki]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Poly(ADP-Ribose) Polymerase Inhibitor PJ34 Reduces Brain Damage after Stroke in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
